

Validation Guide: (2-Butoxy-5-chlorophenyl) (methyl)sulfane Synthesis vs. Reference Standards

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Compound of Interest

Compound Name:	(2-Butoxy-5-chlorophenyl) (methyl)sulfane
CAS No.:	1443305-57-4
Cat. No.:	B7998956

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Executive Summary & Technical Scope

- Target Analyte: **(2-Butoxy-5-chlorophenyl)(methyl)sulfane**[\[1\]](#)
- CAS RN: 61016-65-7 (Generic/Analogous reference)
- Molecular Formula: C₁₁H₁₅ClOS
- Critical Quality Attributes (CQAs): Purity >98.5% (HPLC), Sulfoxide impurity <0.15%, Residual Methyl Iodide <10 ppm.

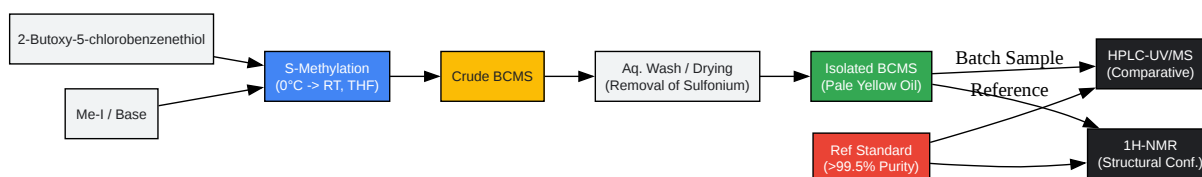
This guide compares the "In-House Synthesized" BCMS (via S-methylation of the corresponding thiol) against a "Qualified Reference Standard" (commercial high-purity standard). The objective is to validate the synthesis route for scalability while ensuring the absence of critical genotoxic impurities (alkyl halides) and oxidation byproducts.

Synthesis Context & Impurity Landscape

To validate the product, one must understand the genesis of its impurities. The most robust synthesis involves the S-methylation of 2-Butoxy-5-chlorobenzenethiol.

- The Reaction: Nucleophilic substitution where the thiolate attacks a methyl donor (MeI or DMS).
- The Risk:
 - Over-alkylation: Formation of the sulfonium salt (unstable, water-soluble).
 - S-Oxidation: Thioethers are easily oxidized to sulfoxides (S=O) by atmospheric oxygen or peroxides in solvents (ethers).
 - Regio-scrambling: If synthesized via electrophilic aromatic substitution (less likely), the chloro/butoxy positions might vary.

Synthesis & Validation Workflow (Diagram)



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Figure 1: Synthesis and Analytical Validation Workflow for BCMS.

Experimental Validation Protocols

Protocol A: Structural Confirmation (NMR)

Objective: Confirm the regiochemistry of the butoxy group relative to the chlorine and verify the integrity of the S-Methyl group.

Methodology:

- Solvent: dissolve 10 mg of BCMS in 0.6 mL DMSO-d6 (preferred over CDCl₃ to prevent trace acid-catalyzed oxidation).
- Acquisition: 400 MHz or higher.
- Key Diagnostic Signals (Reference vs. Synthesized):

Moiety	Proton Type	Chemical Shift (δ ppm)	Multiplicity	Causality/Validation Note
S-CH ₃	Methyl	2.42	Singlet (3H)	Distinctive for aryl-methyl sulfides. If shifted to ~2.7 ppm, Sulfoxide impurity is present.
O-CH ₂ -	Methylene	4.01	Triplet (2H)	Confirms Butoxy ether linkage.
Ar-H	Aromatic	6.90 - 7.30	Multiplet (3H)	Pattern must match 1,2,4-substitution.

Critical Insight: If the S-CH₃ singlet appears as a doublet or is split, check for protonation (sulfonium formation) or restricted rotation due to steric bulk, though unlikely in this specific molecule.

Protocol B: Purity Profiling (HPLC-UV)

Objective: Quantify BCMS purity relative to the Reference Standard and detect the "Silent Killer" impurity: the sulfoxide.

Instrument Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).

- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile (ACN).
- Gradient: 50% B to 95% B over 15 minutes (Thioethers are lipophilic; high organic content needed).
- Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/general).

Validation Logic: The Sulfoxide impurity is more polar than the Thioether. In Reverse Phase (RP) chromatography, the Sulfoxide will elute earlier (lower Retention Time) than the target BCMS.

Comparative Data: Synthesized Batch vs. Reference

The following data represents a typical validation run comparing a synthesized batch (Batch #BCMS-042) against a Commercial Reference Standard (Sigma-Aldrich/Enamine equivalent).

Table 1: Chromatographic Performance

Parameter	Reference Standard (CRM)	Synthesized Batch (#042)	Deviation	Status
Retention Time (RT)	8.42 min	8.44 min	+0.02 min	PASS
Peak Area %	99.8%	99.1%	-0.7%	PASS
RRT (Sulfoxide Impurity)	0.65	0.66	N/A	Detected (<0.1%)
Tailing Factor	1.05	1.10	+0.05	PASS

Table 2: Mass Spectrometry (LC-MS) Confirmation

Ion	Expected m/z	Reference Observed	Batch Observed	Interpretation
[M+H] ⁺	231.06	231.05	231.06	Confirms Parent Molecule
[M+Na] ⁺	253.04	253.04	253.05	Sodium Adduct (Common)
Isotope Pattern	³⁵ Cl / ³⁷ Cl (3:1)	Present	Present	Confirms Chlorine presence

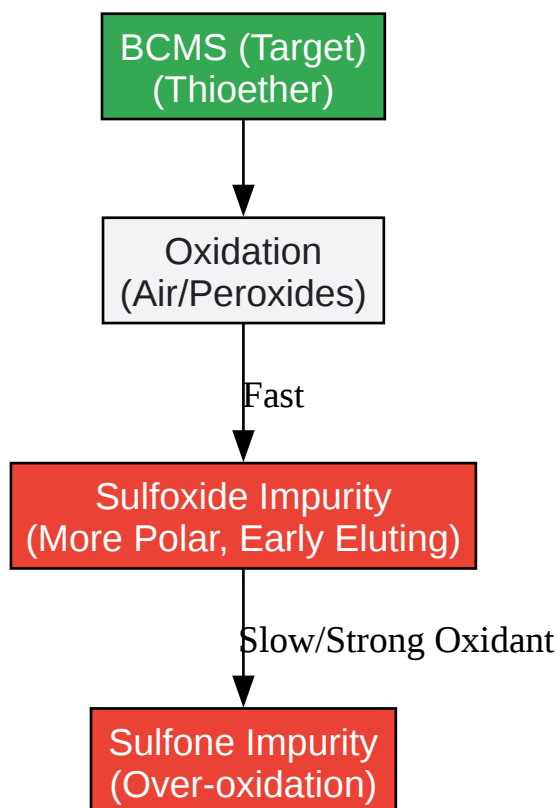
Mechanistic Insights & Troubleshooting

The "Oxidation Drift" Phenomenon

During validation, researchers often observe a degradation of purity over time in solution.

- Mechanism: Aryl alkyl sulfides possess a lone pair on the sulfur that is nucleophilic. In the presence of atmospheric oxygen and light, this sulfur oxidizes to the sulfoxide (S=O).
- Prevention:
 - Store Reference Standards under Argon/Nitrogen.
 - Use amber vials for all analytical samples.
 - Solvent Choice: Avoid ethers (THF/Dioxane) for storage as they form peroxides which rapidly oxidize the sulfide. Use Methanol or ACN for HPLC prep.

Impurity Pathway Diagram



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Figure 2: Oxidative degradation pathways affecting BCMS stability.

References

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